molecular formula C12H15BN2O4 B1375342 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid CAS No. 1326715-94-9

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid

Cat. No. B1375342
M. Wt: 262.07 g/mol
InChI Key: NSNINLFIEPKJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid, or (1-(t-Boc)-Pyr-3-yl)boronic acid, is a boronic acid derivative of pyrrolo[2,3-c]pyridine. This compound has been used in a variety of scientific research applications, as well as in laboratory experiments.

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
  • Copper-Catalyzed Trifluoromethylation

    • Application : This compound can also be used in copper-catalyzed trifluoromethylation reactions .
  • Palladium-Catalyzed Benzylation

    • Application : This compound is used in palladium-catalyzed benzylation reactions .
  • Homocoupling Reactions

    • Application : This compound can be used in homocoupling reactions . Homocoupling is a type of reaction where two identical organic substrates are joined together.
  • Synthesis of Hydroxyquinones

    • Application : This compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
  • PROTAC Development

    • Application : This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates .
  • Synthesis of Pyrrolopyridine Derivatives

    • Application : This compound can be used in the synthesis of pyrrolopyridine derivatives . Pyrrolopyridines are a class of organic compounds that have been studied for their potential biological activities.
  • Development of Chemical Conjugates

    • Application : This compound is useful as a rigid linker in the development of chemical conjugates . Chemical conjugates are entities formed by covalently binding two or more molecules together, which can have various applications in drug delivery and imaging.

Safety And Hazards

While boronic acids were once considered toxic, they are now generally considered non-toxic1. However, they should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols5.


properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNINLFIEPKJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid

CAS RN

1326715-94-9
Record name 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid
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